molecular formula C22H26N4O B280418 N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

Cat. No. B280418
M. Wt: 362.5 g/mol
InChI Key: OYVWLCHIXOFZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as DIAT, is a small molecule compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DIAT belongs to the family of adamantane-based compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is not fully understood. However, it is believed that N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide works by inhibiting the activity of enzymes involved in various cellular processes. For example, N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may lead to a reduction in inflammation and tissue damage. N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to inhibit the activity of kinases, which are involved in cell signaling pathways. This inhibition may lead to a reduction in cell proliferation and survival.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. For example, N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to reduce the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation. In addition, N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and interact with intracellular targets. It has also been shown to have low toxicity in vitro. However, N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has limited stability in biological fluids, which can affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. One area of interest is the development of N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide analogs with improved pharmacological properties. Another area of interest is the identification of new targets for N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide inhibition. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the potential applications of N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in the treatment of neurological disorders could be further explored.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydroindene with 1H-1,2,4-triazole-1-carboxylic acid, followed by the addition of adamantanecarboxylic acid chloride. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield high purity and high yield of N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to have potential applications in drug discovery and development. It has been studied as a potential inhibitor of a variety of enzymes, including metalloproteinases, kinases, and proteases. N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been studied for its potential anti-cancer and anti-inflammatory properties. In addition, N-(2,3-dihydro-1H-inden-5-yl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C22H26N4O/c27-20(25-19-5-4-17-2-1-3-18(17)7-19)21-8-15-6-16(9-21)11-22(10-15,12-21)26-14-23-13-24-26/h4-5,7,13-16H,1-3,6,8-12H2,(H,25,27)

InChI Key

OYVWLCHIXOFZFH-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC=N6

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC=N6

Origin of Product

United States

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